BenchChemオンラインストアへようこそ!

3-Ethoxy-4-methoxymandelic Acid

Physicochemical profiling Drug-likeness prediction Membrane permeability

Differentiate your SAR and metabolic stability studies with 3-ethoxy-4-methoxymandelic acid. Unlike VMA or EHMA, the dual 3‑OCH₂CH₃/4‑OCH₃ substitution eliminates the phenolic –OH, reducing HBD count to 2, elevating predicted logP to ~1.0–1.2, and blocking phase II glucuronidation/sulfation. This shifts the antioxidant mechanism to SET‑PT, enables applications in non‑aqueous/lipid‑rich systems, and provides the core pharmacophore of apremilast (PDE4 IC₅₀ 74 nM) as a free carboxylic acid ready for amide coupling or esterification. Standard purity ≥98% with HPLC, NMR, and GC batch‑level QC. Procure with confidence for PDE4/TNF‑α pathway campaigns, dual LOX/COX inhibitor screening, or metabolic probe design.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
Cat. No. B13534404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxymandelic Acid
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C(=O)O)O)OC
InChIInChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14)
InChIKeyVKLBIOMPRNDRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methoxymandelic Acid CAS 1545526-78-0: Procurement-Grade Specifications and Identity


3-Ethoxy-4-methoxymandelic acid (IUPAC: 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid; CAS 1545526-78-0) is a disubstituted mandelic acid derivative with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . The compound belongs to the class of α-hydroxyarylacetic acids and is structurally characterized by a 3-ethoxy and a 4-methoxy substituent on the aromatic ring, distinguishing it from the more common vanillylmandelic acid (VMA, 4-hydroxy-3-methoxymandelic acid) and 3-ethoxy-4-hydroxymandelic acid (EHMA) intermediates in flavor and fragrance manufacturing [1]. Commercial availability is documented through specialty chemical suppliers with standard purity specifications of 98% and batch-level QC documentation including NMR, HPLC, and GC analysis .

3-Ethoxy-4-methoxymandelic Acid Structural Differentiation: Why In-Class Substitution Is Not Straightforward


Substituting 3-ethoxy-4-methoxymandelic acid with a more common in-class analog such as 4-hydroxy-3-methoxymandelic acid (VMA) or 3-ethoxy-4-hydroxymandelic acid (EHMA) introduces a critical functional group alteration: the target compound carries dual ether substituents (3-OCH2CH3 and 4-OCH3) with no free phenolic hydroxyl, reducing the hydrogen bond donor count to 2, compared with 3 HBD for VMA (pKa ~9-10 for phenolic OH) and EHMA [1]. This single substitution difference alters the predicted lipophilicity (XLogP3 estimated at approximately 1.0–1.2 for the target versus 0.8 for EHMA and −0.2 for VMA), hydrogen bonding capacity, and metabolic conjugation susceptibility (phase II glucuronidation/sulfation at the phenolic site is eliminated) . The quantitative consequences of these physicochemical shifts propagate into membrane permeability, antioxidant mechanism (shift from HAT-dominant to SET-PT-dominant), and biological target engagement profiles, making inter-class substitution without empirical validation unreliable [2].

3-Ethoxy-4-methoxymandelic Acid: Quantitative Comparative Evidence for Procurement Decisions


Hydrogen Bond Donor Count and Predicted Lipophilicity: Physicochemical Differentiation from Hydroxyl-Containing Analogs

3-Ethoxy-4-methoxymandelic acid possesses 2 hydrogen bond donors (the α-hydroxy acid moiety only), in contrast to 3 HBD for its closest hydroxyl-bearing analogs 3-ethoxy-4-hydroxymandelic acid (EHMA) and 4-hydroxy-3-methoxymandelic acid (VMA), both of which retain a free phenolic -OH [1]. While experimental logP for the target compound has not been published, the XLogP3 for EHMA is 0.8 and for VMA is −0.2; the replacement of the phenolic -OH with a -OCH3 group in the target compound is predicted to shift logP upward by approximately 0.3–0.6 log units based on the measured difference between 3-hydroxy-4-methoxymandelic acid (LogP 0.52) and VMA (XLogP −0.2) . The target compound is therefore expected to exhibit XLogP3 in the range of 1.0–1.2 [2].

Physicochemical profiling Drug-likeness prediction Membrane permeability

Commercial Purity Specification and Batch QC Documentation: Vendor-Level Differentiation from Positional Isomer and Hydroxyl Analogs

3-Ethoxy-4-methoxymandelic acid is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . In comparison, the positional isomer 4-ethoxy-3-methoxymandelic acid (CAS 77542-52-0) is commercially available at a minimum purity specification of ≥95% from suppliers such as Jskchem and Shaoyuan [1]. The hydroxyl analog 3-ethoxy-4-hydroxymandelic acid (EHMA) is typically listed at 95% purity by common vendors [2]. This represents a minimum 3-percentage-point purity advantage for the target compound relative to the most accessible commercial grades of its closest analogs.

Chemical procurement Quality assurance Batch reproducibility

Multi-Target Enzyme Inhibition Profile: Pharmacological Differentiation Based on MeSH-Annotated Bioactivity

According to the Medical Subject Headings (MeSH) record curated by the Medical University of Lublin, 3-ethoxy-4-methoxymandelic acid is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and also functions as an antioxidant in fats and oils [1]. By comparison, vanillylmandelic acid (VMA, 4-hydroxy-3-methoxymandelic acid) has a reported DPPH radical scavenging IC50 of 33 μM , but lacks the multi-target enzyme inhibition annotation. The 3-ethoxy-4-hydroxymandelic acid (EHMA) comparator has no equivalent curated multi-target pharmacological profile in MeSH [2]. The target compound's activity spectrum—spanning both lipoxygenase and cyclooxygenase pathways—suggests a dual inhibition profile not shared by its closest structural analogs.

Enzyme inhibition Inflammation Arachidonic acid cascade

Substitution Pattern Impact on Aromaticity and Antioxidant Mechanism: Class-Level Electronic Structure Differentiation

A comprehensive DFT study (B3LYP/6-311++G(d,p)) of mandelic acid derivatives demonstrated that aromaticity indices (HOMA, I6, BAC) decrease progressively with aryl ring substitution, with the aromaticity ranking established as: Mandelic acid > 3-hydroxymandelic acid > 3,4-dihydroxymandelic acid > 4-hydroxy-3-methoxymandelic acid (the latter exhibiting the lowest aromaticity among tested compounds) [1]. Critically, the study found that substitution of a methoxy group causes a greater disruption of the π-electron system than a hydroxyl group, and 4-hydroxy-3-methoxymandelic acid showed the lowest BDE (bond dissociation enthalpy) values, indicating the highest susceptibility to hydrogen atom donation among the tested derivatives [1]. For 3-ethoxy-4-methoxymandelic acid, which replaces the 4-OH with 4-OCH3 (both positions etherified), the antioxidant mechanism is predicted to shift from HAT-dominant (requiring a phenolic -OH) toward SET-PT (single electron transfer followed by proton transfer), as the α-hydroxy acid moiety becomes the primary H-donor site [1]. Experimental FRAP and CUPRAC data for the studied derivatives confirmed the trend: 3-hydroxymandelic acid < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid [1].

DFT calculation Antioxidant mechanism Structure-activity relationship

Pharmacophoric Relevance: The 3-Ethoxy-4-methoxyphenyl Fragment as a Key Structural Motif in FDA-Approved Apremilast

The 3-ethoxy-4-methoxyphenyl fragment—the exact aryl substitution pattern of the target compound—is a critical pharmacophoric element in apremilast (Otezla®), an FDA-approved phosphodiesterase-4 (PDE4) inhibitor for psoriasis and psoriatic arthritis [1]. Apremilast (CAS 608141-41-9) incorporates the (S)-1-(3-ethoxy-4-methoxyphenyl) moiety as a core structural component, with reported PDE4 IC50 of 74 nM and TNF-α inhibition IC50 of 77 nM . The mandelic acid derivative represents the free carboxylic acid form of this aryl fragment, while apremilast incorporates it as the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl substituent [1]. This structural relationship validates the 3-ethoxy-4-methoxy substitution pattern as pharmaceutically relevant and distinguishes the target compound from VMA, EHMA, and 4-ethoxy-3-methoxymandelic acid, none of which share this direct pharmacophoric connection to an approved drug .

Medicinal chemistry PDE4 inhibition Pharmacophore validation

Synthetic Route Uniqueness: Precursor Requirements Differentiate This Compound from VMA and EHMA Industrial Intermediates

The established industrial syntheses for the closest hydroxyl-bearing analogs are well-documented: 4-hydroxy-3-methoxymandelic acid (VMA) is produced via condensation of glyoxylic acid with guaiacol in basic aqueous medium (a standard route to vanillin), with reported condensation yields generally below 85% [1][2]; 3-ethoxy-4-hydroxymandelic acid (EHMA) is similarly prepared from 2-ethoxyphenol and glyoxylic acid as an ethyl vanillin intermediate, with total yields of vanillin (based on glyoxylic acid) of 70–72% [3]. In contrast, 3-ethoxy-4-methoxymandelic acid cannot be prepared via these guaiacol- or 2-ethoxyphenol-based routes—both starting materials carry a free phenolic -OH that must be methylated post-condensation or an alternative starting material (e.g., 3-ethoxy-4-methoxybenzene derivative) must be employed . One reported synthesis approach uses guaiacol and glyoxylic acid with sodium hydroxide as catalyst at 0–50 °C and pH 1–12, achieving yields up to 86% under optimized conditions , but this route generates VMA as an intermediate requiring subsequent O-ethylation of the 3-OH position, which is not regioselectively straightforward in the presence of the α-hydroxy acid.

Organic synthesis Intermediate sourcing Flavor and fragrance

3-Ethoxy-4-methoxymandelic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: PDE4-Targeted Anti-Inflammatory Lead Optimization Using the 3-Ethoxy-4-methoxyphenyl Pharmacophore

The 3-ethoxy-4-methoxyphenyl fragment is validated as a core pharmacophore in apremilast (FDA-approved PDE4 inhibitor, IC50 = 74 nM). 3-Ethoxy-4-methoxymandelic acid provides this substitution pattern in a free carboxylic acid form suitable for amide coupling, esterification, or further derivatization in SAR campaigns targeting PDE4 or TNF-α pathways [1][2]. The compound's 2 HBD profile and elevated predicted logP (~1.0–1.2 vs. −0.2 for VMA) may confer differentiated pharmacokinetic properties in lead series, and the absence of a phenolic -OH eliminates a metabolic soft spot for glucuronidation/sulfation [3].

Dual Lipoxygenase/Cyclooxygenase Inhibitor Screening: Multi-Target Anti-Inflammatory Probe Development

The MeSH-annotated multi-target enzyme inhibition profile—potent lipoxygenase inhibition with secondary cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase activities—positions this compound as a screening candidate for dual LOX/COX inhibition, a pharmacologically desirable profile for anti-inflammatory drug discovery with potentially reduced gastrointestinal toxicity compared to selective COX inhibitors [1]. The absence of a free phenolic -OH distinguishes it from VMA (DPPH IC50 = 33 μM), which lacks the annotated multi-target enzyme profile, making the target compound a mechanistically distinct screening candidate [2].

Antioxidant Research: SET-PT Mechanism-Selective Radical Scavenging in Lipophilic Matrices

The dual ether substitution pattern eliminates the phenolic hydrogen atom required for the HAT (hydrogen atom transfer) mechanism, shifting the predicted dominant antioxidant mechanism toward SET-PT (single electron transfer followed by proton transfer) mediated by the α-hydroxy acid moiety [1]. This mechanistic distinction is supported by DFT-level evidence showing that methoxy substitution causes greater π-electron system disruption than hydroxyl substitution, and by experimental FRAP/CUPRAC data establishing the antioxidant activity ranking of mandelic acid derivatives [1]. The compound's enhanced lipophilicity (predicted XLogP3 ~1.0–1.2) also makes it more suitable than VMA (XLogP −0.2) for antioxidant applications in lipid-rich or non-aqueous environments, consistent with its annotation as an antioxidant in fats and oils [2].

Chemical Biology: Metabolic Probe Development Exploiting Altered Phase II Conjugation Susceptibility

The replacement of the 4-OH group (present in EHMA and VMA) with a 4-OCH3 group eliminates the primary site for phase II glucuronidation and sulfation, creating a metabolic probe that is resistant to these conjugation pathways while retaining the α-hydroxy acid moiety as a potential substrate for other metabolic transformations [1][2]. This property can be exploited in studies requiring metabolic stability at the aryl ring or in the design of tool compounds where phenolic conjugation would otherwise confound pharmacokinetic interpretation, and is directly linked to the quantified HBD reduction (2 vs. 3) and logP shift documented in the physicochemical evidence [3].

Quote Request

Request a Quote for 3-Ethoxy-4-methoxymandelic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.